molecular formula C25H28N2O6 B15033369 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15033369
M. Wt: 452.5 g/mol
InChI Key: ZVFAYSNKVOUUCM-XTQSDGFTSA-N
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Description

4-Benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative featuring a benzoyl group at position 4, a 2,4-dimethoxyphenyl substituent at position 5, and a morpholinoethyl chain at position 1. Such compounds are often explored for biological activities, including enzyme inhibition or antimicrobial effects, owing to their ability to interact with protein targets via aromatic, hydrogen-bonding, and hydrophobic interactions .

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(4E)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O6/c1-31-18-8-9-19(20(16-18)32-2)22-21(23(28)17-6-4-3-5-7-17)24(29)25(30)27(22)11-10-26-12-14-33-15-13-26/h3-9,16,22,28H,10-15H2,1-2H3/b23-21+

InChI Key

ZVFAYSNKVOUUCM-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of a benzoyl chloride with a dimethoxyphenyl derivative, followed by cyclization and introduction of the morpholin-4-yl ethyl group under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce a benzyl derivative.

Scientific Research Applications

4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents at positions 1, 4, and 5, which influence molecular weight, solubility, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound ID Position 4 Substituent Position 5 Substituent Position 1 Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Source
Target Compound Benzoyl 2,4-Dimethoxyphenyl 2-(Morpholin-4-yl)ethyl Not reported Not available N/A -
Compound 23 4-Methylbenzoyl 4-Trifluoromethoxyphenyl 2-Hydroxypropyl 436.16 246–248 32
BG13958 Furan-2-carbonyl 4-Nitrophenyl 2-(Morpholin-4-yl)ethyl 427.41 Not reported N/A
Compound Benzoyl 2-Fluorophenyl 2-(Morpholin-4-yl)ethyl Not reported Not reported N/A
Compound 4-Butoxybenzoyl 4-Chlorophenyl 5-Methyl-1,3,4-thiadiazol-2-yl Not reported Not reported N/A

Key Observations

Furan-2-carbonyl (BG13958): Reduces aromaticity but introduces a heterocyclic oxygen, which may alter solubility and dipole interactions. 4-Butoxybenzoyl ( Compound): The butoxy chain increases hydrophobicity and steric bulk, which could affect binding pocket accessibility .

Position 5 Substituents: 2,4-Dimethoxyphenyl (Target): Electron-donating methoxy groups may enhance electron density, influencing redox properties or receptor binding. 4-Nitrophenyl (BG13958): The nitro group is strongly electron-withdrawing, which may increase reactivity or reduce metabolic stability . 4-Chlorophenyl ( Compound): Chlorine’s moderate electronegativity balances lipophilicity and electronic effects .

Position 1 Substituents: 2-(Morpholin-4-yl)ethyl (Target, BG13958, Compound): The morpholine moiety improves water solubility due to its polar tertiary amine, aiding bioavailability. 2-Hydroxypropyl (Compound 23): The hydroxyl group offers hydrogen-bonding capacity but may reduce stability under acidic conditions .

Synthetic Accessibility: Compound 23 was synthesized in 32% yield , suggesting moderate efficiency, while yields for other analogs remain unreported. The morpholinoethyl group’s prevalence in multiple compounds hints at its synthetic feasibility.

Implications for Further Research

While structural and physicochemical data provide foundational insights, comparative biological activity data (e.g., IC50, MIC) are absent in the available evidence. Future studies should focus on:

  • Evaluating the target compound’s potency against bacterial biofilms (as suggested by ’s context ).
  • Assessing pharmacokinetic properties, such as logP and metabolic stability, influenced by substituent electronic and steric profiles.
  • Exploring crystallinity via melting point analysis, as seen in Compound 23 , to guide formulation strategies.

Biological Activity

4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer effects, supported by data tables and relevant research findings.

The molecular formula of the compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5}, with a molecular weight of approximately 410.46 g/mol. It features a pyrrolidine core substituted with various functional groups that contribute to its biological properties.

Anti-inflammatory Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable anti-inflammatory effects. The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
4-benzoyl derivative19.45 ± 0.0742.1 ± 0.30
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17Not specified

The compound demonstrated an IC50 value against COX-1 of 19.45 μM and against COX-2 of 42.1 μM, indicating moderate potency compared to traditional anti-inflammatory drugs like celecoxib and indomethacin .

Antimicrobial Activity

Chalcone derivatives have been extensively studied for their antimicrobial properties, and similar mechanisms may be applicable to this compound due to structural similarities.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

The compound exhibited significant antimicrobial activity against various pathogens, highlighting its potential use in treating infections caused by multidrug-resistant strains .

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: In Vitro Anticancer Activity
In a study involving breast cancer cell lines, the compound was found to induce apoptosis through the activation of caspase pathways:

  • Cell Line: MCF-7 (breast cancer)
  • Concentration: 10 - 50 μM
  • Effect: Induced apoptosis with increased caspase-3 activity.

This suggests that the compound could be a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in substituents on the pyrrolidine ring can significantly affect its potency and selectivity against target enzymes.

Key Findings:

  • Electron-donating groups enhance anti-inflammatory activity.
  • Substituents at specific positions on the aromatic rings can improve antimicrobial efficacy.
  • The presence of morpholine enhances solubility and bioavailability.

Q & A

Q. Table 1: Impact of Substituents on Yield

Substituent on AldehydeReaction Time (h)Yield (%)
2,4-Dimethoxyphenyl1247
3-Trifluoromethylphenyl249
4-tert-Butylphenyl362

Basic: Which spectroscopic techniques are critical for characterizing the compound’s structure?

Answer:

  • 1H/13C NMR : Assign peaks for the morpholine ethyl group (δ 2.5–3.5 ppm for N-CH2), hydroxyl proton (δ 5.2–5.8 ppm, broad), and aromatic protons (δ 6.8–7.4 ppm) . Use deuterated DMSO-d6 to stabilize the enol tautomer .
  • FTIR : Confirm hydroxyl (3200–3400 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) functional groups .
  • HRMS : Validate molecular weight (e.g., C25H27NO7 requires [M+H]+ 454.1862) .

Advanced: How do electronic effects of substituents influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

Answer:

  • Electron-Donating Groups (e.g., -OCH3) : Enhance solubility and hydrogen-bonding interactions, improving binding to target enzymes (e.g., kinases) .
  • Electron-Withdrawing Groups (e.g., -CF3) : Reduce bioavailability due to increased hydrophobicity but may enhance target specificity .
  • Methodology :
    • In Vitro Assays : Test inhibitory activity against a panel of kinases using fluorescence polarization .
    • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and predict binding affinities .

Advanced: What experimental designs are recommended for studying environmental degradation pathways?

Answer:

  • Biodegradation Studies : Use OECD 301F respirometry to measure CO2 evolution in soil/water systems over 28 days .
  • Photolysis : Exclude samples to UV light (λ = 254 nm) and monitor degradation via LC-MS/MS .
  • Hydrolysis : Test stability at pH 4, 7, and 9 (40°C, 5 days) to identify pH-sensitive functional groups (e.g., ester linkages) .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

  • Purity Verification : Reanalyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
  • Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) across labs .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish binding vs. inhibition artifacts .

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the morpholine moiety .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles to prevent aggregation .

Advanced: How can computational methods predict metabolite formation?

Answer:

  • Software Tools : Use GLORY (Global Reasoning of Metabolism) or SyGMa to simulate Phase I/II metabolism .
  • Validation : Compare predicted metabolites with in vitro microsomal incubation data (human liver microsomes + NADPH) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling morpholine vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis?

Answer:

  • Chiral Catalysts : Employ Jacobsen’s salen-Mn(III) complexes for stereoselective cyclization (up to 85% ee) .
  • Chromatography : Use chiral columns (Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers .

Advanced: How does the compound interact with plasma proteins in pharmacokinetic studies?

Answer:

  • Equilibrium Dialysis : Incubate with human serum albumin (40 mg/mL) for 4h at 37°C to measure unbound fraction .
  • Data Interpretation : High protein binding (>90%) may correlate with prolonged half-life but reduced therapeutic efficacy .

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